Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate is a complex organic compound with the molecular formula and a molecular weight of approximately 328.45 g/mol. This compound features a pyridine ring, which is substituted with an ethylthio group and is part of an amide structure. The presence of both methylthio and ethylthio groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies. The melting point of this compound is reported to be around 68 °C, with a predicted boiling point of approximately 537.5 °C .
These reactions highlight the compound's potential versatility in synthetic organic chemistry.
Synthesis of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate typically involves multi-step organic reactions:
Each step must be optimized for yield and purity to obtain the final product efficiently.
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate has potential applications in:
Interaction studies involving methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate are necessary to understand its mechanism of action at the molecular level. These studies could include:
Several compounds share structural similarities with methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate. Here are some examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-methylthio-2-[[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate | Contains similar pyridine and thio groups | Different substitution pattern on the butanoate |
Methyl 2-(methylthio)butyrate | Simpler structure without pyridine | Lacks nitrogen functionality |
Ethyl 2-[[2-(ethylthio)-3-pyridyl]carbonyl]amino]-4-methylthiobutanoate | Ethyl instead of methyl on butanoate | Variation in alkyl chain length |
The uniqueness of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate lies in its specific combination of functional groups and structural complexity, which may confer distinct biological activities compared to these similar compounds.